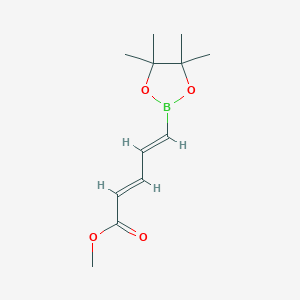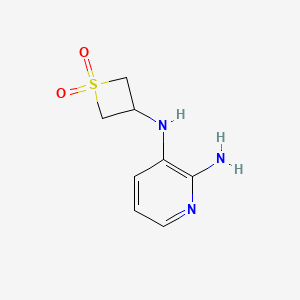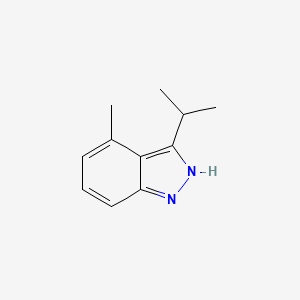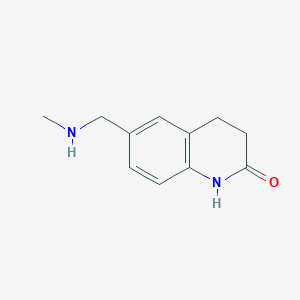
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate is a fluorinated quinoline derivative. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly due to their biological activities. The incorporation of fluorine and bromine atoms into the quinoline structure can significantly enhance its biological properties, making it a compound of interest for various scientific research applications .
Métodos De Preparación
The synthesis of Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate typically involves multiple steps, including halogenation and esterification reactions. One common synthetic route involves the bromination of a quinoline precursor, followed by fluorination and esterification to introduce the ethyl carboxylate group. The reaction conditions often require the use of specific catalysts and solvents to achieve high yields and purity .
Análisis De Reacciones Químicas
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include organometallic compounds and nucleophiles.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Aplicaciones Científicas De Investigación
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used in the development of new drugs due to its potential antibacterial, antiviral, and antineoplastic activities.
Biological Studies: The compound is used as a probe to study enzyme inhibition and other biological processes.
Industrial Applications: It is used in the synthesis of advanced materials, including liquid crystals and dyes.
Mecanismo De Acción
The mechanism of action of Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The bromine atom can participate in halogen bonding, further stabilizing the compound’s interaction with its targets .
Comparación Con Compuestos Similares
Ethyl 4-bromo-8-fluoroquinoline-2-carboxylate can be compared with other fluorinated quinoline derivatives, such as:
Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate: This compound has a similar structure but with different halogen substitutions, leading to variations in its biological activity and applications.
Ethyl 4-chloro-7-fluoroquinazoline-2-carboxylate: Another similar compound with a quinazoline ring instead of a quinoline ring, which affects its chemical properties and uses.
This compound stands out due to its unique combination of bromine and fluorine atoms, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C12H9BrFNO2 |
|---|---|
Peso molecular |
298.11 g/mol |
Nombre IUPAC |
ethyl 4-bromo-8-fluoroquinoline-2-carboxylate |
InChI |
InChI=1S/C12H9BrFNO2/c1-2-17-12(16)10-6-8(13)7-4-3-5-9(14)11(7)15-10/h3-6H,2H2,1H3 |
Clave InChI |
ZINRPPHMTSRTRT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=NC2=C(C=CC=C2F)C(=C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


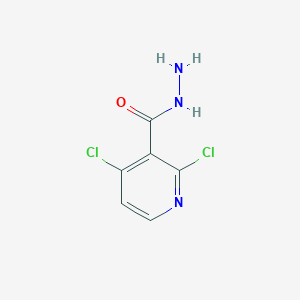
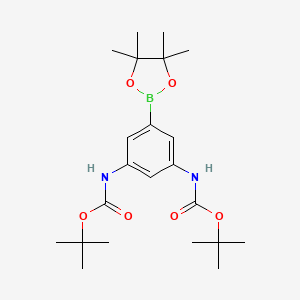
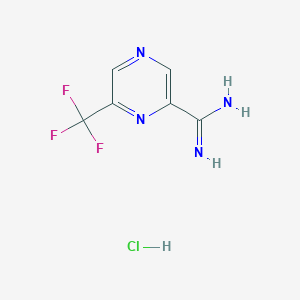

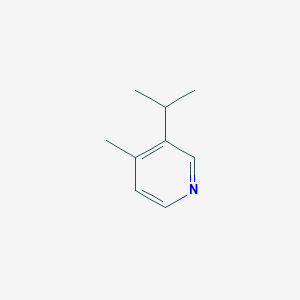
![7-((tert-Butoxycarbonyl)amino)tricyclo[2.2.1.02,6]heptane-1-carboxylic acid](/img/structure/B12952646.png)
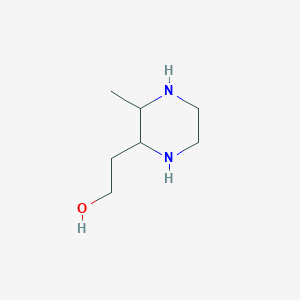
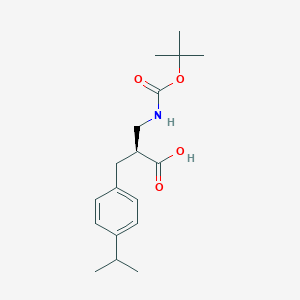
![4,7-Dibromo-2-propyl-3H-imidazo[4,5-c]pyridine](/img/structure/B12952673.png)
![[2,3'-Bipyridin]-5-ylboronic acid](/img/structure/B12952679.png)
